molecular formula C14H18Cl2N2O2 B13858304 1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one

1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one

Cat. No.: B13858304
M. Wt: 317.2 g/mol
InChI Key: KMUUOPJIVQOZLC-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one is a synthetic organic compound that belongs to the class of substituted phenyl ethanones This compound is characterized by the presence of an amino group, dichloro-substituted phenyl ring, and a hydroxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one typically involves multi-step organic reactions. One possible route includes:

    Nitration: Starting with a phenyl ring, nitration can introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Halogenation: Chlorine atoms are introduced via halogenation reactions using reagents like chlorine gas or N-chlorosuccinimide.

    Amination: The hydroxycyclohexyl group is introduced through an amination reaction, where the amino group reacts with a cyclohexanone derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ketone group back to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated or alcohol derivative.

    Substitution: Formation of substituted phenyl ethanones with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one involves its interaction with specific molecular targets. The amino and hydroxy groups may form hydrogen bonds with enzymes or receptors, altering their activity. The dichloro-substituted phenyl ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxyphenyl)amino)ethan-1-one: Similar structure but with a hydroxyphenyl group instead of a hydroxycyclohexyl group.

    1-(4-Amino-3,5-dichlorophenyl)-2-((4-methoxycyclohexyl)amino)ethan-1-one: Similar structure but with a methoxycyclohexyl group instead of a hydroxycyclohexyl group.

Uniqueness

1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one is unique due to the presence of both a hydroxycyclohexyl group and a dichloro-substituted phenyl ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18Cl2N2O2

Molecular Weight

317.2 g/mol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-[(4-hydroxycyclohexyl)amino]ethanone

InChI

InChI=1S/C14H18Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,18-19H,1-4,7,17H2

InChI Key

KMUUOPJIVQOZLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC(=O)C2=CC(=C(C(=C2)Cl)N)Cl)O

Origin of Product

United States

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